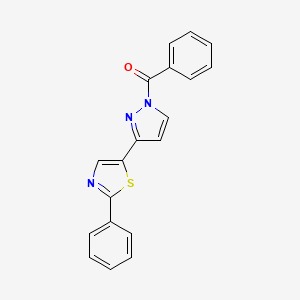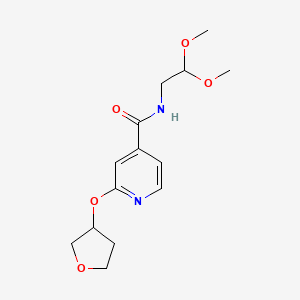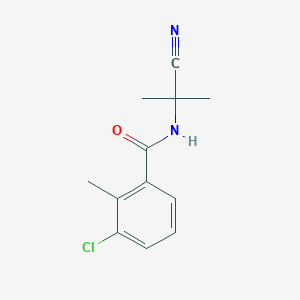![molecular formula C22H23N3O2 B2742709 1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899750-53-9](/img/structure/B2742709.png)
1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an ethoxyphenyl group, a phenyl group, and a dihydropyrrolo[1,2-a]pyrazine ring . These groups could potentially confer various chemical properties to the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The presence of the dihydropyrrolo[1,2-a]pyrazine ring, in particular, could have a significant impact on the molecule’s shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups and rings. For example, the dihydropyrrolo[1,2-a]pyrazine ring could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the ethoxyphenyl and phenyl groups could potentially influence the compound’s solubility, while the dihydropyrrolo[1,2-a]pyrazine ring could affect its stability .Scientific Research Applications
Medicinal Chemistry
Pyrrolopyrazine derivatives, which include the compound , have been found to exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Fluorescent Probes
Due to their sensitivity and selectivity, fluorescent probes have become a tool of choice in a wide range of research and industrial fields. They facilitate the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .
Bioimaging
Fluorescence imaging in the second near-infrared region (NIR-II) shows great potentials in intravital imaging and analysis due to its high penetration depth and low photo-damage .
Antifungal Activity
Some pyrrolopyrazine derivatives have shown potent antifungal activity. They have been used as building blocks for the synthesis of compounds showing potent antifungal activity .
Tuberculosis Treatment
Pyrrolopyrazine derivatives have been synthesized and tested for their antitubercular bioactivity. Some of these compounds have shown promising results against Mycobacterium tuberculosis .
Drug Discovery Research
The pyrrolopyrazine structure is an attractive scaffold for drug discovery research. It has been used in the development of new leads to treat various diseases .
Mechanism of Action
Target of Action
It’s worth noting that pyrazinamide analogues, which this compound is a part of, have shown significant activity againstMycobacterium tuberculosis H37Rv .
Mode of Action
tuberculosis that express pyrazinamidase enzyme that converts pyrazinamide to the active form pyrazinoic acid . Pyrazinoic acid can leak out under acidic conditions to be converted to the protonated conjugate acid, which is readily diffused back into the bacilli and accumulate intracellularly .
Biochemical Pathways
The compound likely affects the biochemical pathways related to the metabolism of M. tuberculosis. The active moiety of pyrazinamide, pyrazinoic acid (POA), is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis .
Result of Action
The result of the compound’s action would likely be the inhibition of M. tuberculosis growth, given its similarity to pyrazinamide .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other compounds can affect how a compound interacts with its target and how stable it is. For instance, the action of pyrazinamide is enhanced in an acidic environment .
properties
IUPAC Name |
1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-27-19-12-10-17(11-13-19)21-20-9-6-14-24(20)15-16-25(21)22(26)23-18-7-4-3-5-8-18/h3-14,21H,2,15-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUQPSMGLHZGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R,6S)-3-Oxabicyclo[4.1.0]heptan-6-amine;hydrochloride](/img/structure/B2742634.png)
![3-(4-ethoxyphenyl)-8-methoxy-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2742635.png)



![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea](/img/structure/B2742641.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)
![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)